molecular formula C15H12N2O B8396920 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine

3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine

Cat. No.: B8396920
M. Wt: 236.27 g/mol
InChI Key: IXIKPXKOJIRJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is a heterocyclic compound that features both an isoxazole and a pyridine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridines are six-membered rings with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups such as halides, amines, or ethers.

Scientific Research Applications

3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Phenylmethyl)-isoxazol-5-yl]pyridine is unique due to its combination of an isoxazole and a pyridine ring, which imparts specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-benzyl-5-pyridin-3-yl-1,2-oxazole

InChI

InChI=1S/C15H12N2O/c1-2-5-12(6-3-1)9-14-10-15(18-17-14)13-7-4-8-16-11-13/h1-8,10-11H,9H2

InChI Key

IXIKPXKOJIRJGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenylnicotinoyl acetone 0.500 g (0.0021 mol), isopropyl alcohol (5 ml) and hydroxylamine free base (in 7 ml methanol) was stirred at room temperature for 3 days (72 hrs.). The reaction mixture was concentrated to dryness and purified by column chromatography using a mixture of ethylacetate and hexanes (3:1). The purified compound (oxime) was dissolved in IPA (10 ml) and to it was added 2 N HCl (4 drops). The reaction mixture was refluxed for 8 hrs. The reaction mixture is finally concentrated to dryness to yield the desired compound as a pale yellow solid:
Name
phenylnicotinoyl acetone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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